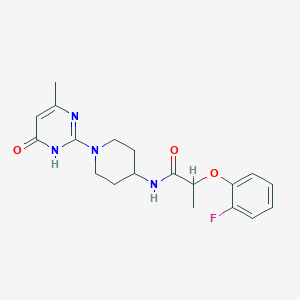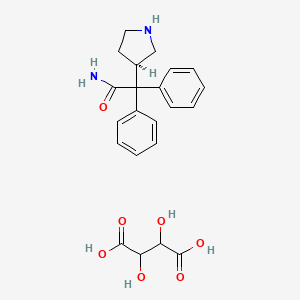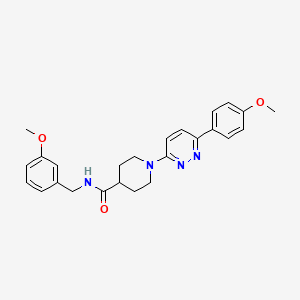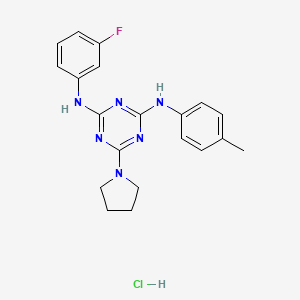
2-(2-fluorophenoxy)-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-fluorophenoxy)-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)propanamide is a useful research compound. Its molecular formula is C19H23FN4O3 and its molecular weight is 374.416. The purity is usually 95%.
BenchChem offers high-quality 2-(2-fluorophenoxy)-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-fluorophenoxy)-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Affinity for Dopamine and Serotonin Receptors
A study by Raviña et al. (2000) involved the synthesis and evaluation of a series of novel conformationally restricted butyrophenones, including derivatives similar to the compound . These compounds were evaluated for their affinity for dopamine receptors (D1, D2, D4) and serotonin receptors (5-HT2A, 5-HT2B, 5-HT2C). Their findings suggest potential antipsychotic properties for these compounds, highlighting their significance in psychiatric and neurological research (Raviña et al., 2000).
Structural Analysis in Crystallography
The compound's structural features were examined in the study of crystalline forms of similar compounds, as seen in the research by Wang, Zhou, and Hu (2006). They analyzed the crystalline form of risperidone, which shares structural similarities, particularly in the arrangement of the piperidine and tetrahydropyrimidine rings. This type of research is crucial for understanding the physical and chemical properties of new drugs (Wang, Zhou, & Hu, 2006).
Corrosion Inhibition in Materials Science
Kaya et al. (2016) explored the corrosion inhibition properties of certain piperidine derivatives, including those structurally related to the compound . They utilized quantum chemical calculations and molecular dynamics simulations to assess the inhibition efficiency of these derivatives on iron corrosion. This type of research extends the applications of such compounds beyond pharmacology into materials science and engineering (Kaya et al., 2016).
Antibacterial and Antifungal Properties
In a study by Helal et al. (2013), novel derivatives of 2-(6-methoxy-2-naphthyl)propionamide, which bear resemblance to the compound , were synthesized and evaluated for their antibacterial and antifungal activities. This research highlights the potential of such compounds in the development of new antimicrobial agents (Helal et al., 2013).
Drug Metabolism Studies
Monteagudo et al. (2007) utilized 19F-nuclear magnetic resonance (NMR) to study the metabolism and disposition of potent human immunodeficiency virus (HIV) integrase inhibitors, including compounds structurally related to the compound in focus. Such studies are crucial for understanding the pharmacokinetics and metabolism of new drugs, which is vital for drug development (Monteagudo et al., 2007).
properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)piperidin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN4O3/c1-12-11-17(25)23-19(21-12)24-9-7-14(8-10-24)22-18(26)13(2)27-16-6-4-3-5-15(16)20/h3-6,11,13-14H,7-10H2,1-2H3,(H,22,26)(H,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUOJCYLGQBLQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2CCC(CC2)NC(=O)C(C)OC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluorophenoxy)-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(3-Chloro-4-methylphenyl)amino]methyl}phenol](/img/structure/B2462911.png)

![[5-(3,4-Dichlorophenyl)-3-isoxazolyl]methyl 2-thiophenecarboxylate](/img/structure/B2462914.png)
![1-(4-Acetylphenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2462915.png)
![N-(3-fluoro-4-methylphenyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)
![6-Hydroxy-7-phenyl-4-[(4-phenyl-1-piperazinyl)methyl]-1-benzopyran-2-one](/img/structure/B2462918.png)
![5-Bromo-N-[(4-morpholin-4-ylthian-4-yl)methyl]furan-2-carboxamide](/img/structure/B2462919.png)
![2-((4-Methoxybenzo[d]thiazol-2-yl)(methyl)amino)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone](/img/structure/B2462920.png)
![5,6-Dibromo-8-chloroimidazo[1,2-a]pyridine](/img/structure/B2462922.png)




![4,7-Dimethyl-6-(3-methylphenyl)-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2462930.png)